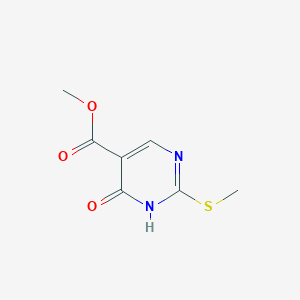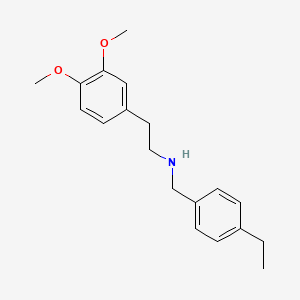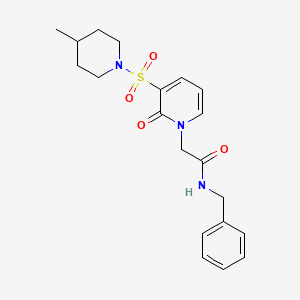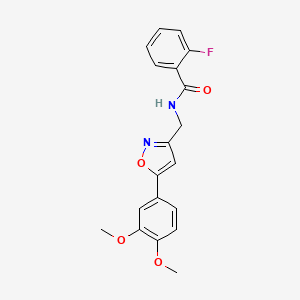![molecular formula C27H27N3OS B2488349 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922635-77-6](/img/structure/B2488349.png)
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone" is a chemical entity that has garnered interest in the scientific community for its unique structural features and potential biological activities. This interest is reflected in research efforts aimed at exploring its synthesis, molecular structure, chemical reactions, and various properties.
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions including cyclo condensation, and the use of catalysts like SO4^2-/Y2O3 in ethanol. These methods are highlighted in the synthesis of related piperazine derivatives with potential antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques including IR, 1H and 13C NMR, and mass spectral studies. Additionally, X-ray diffraction studies have provided insights into the crystal structure of certain derivatives, revealing intra and intermolecular hydrogen bonds that influence the compound's stability and interactions (Wang, Liu, & Yan, 2006).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various chemical entities, leading to the formation of novel derivatives with enhanced biological activities. For instance, the reaction of piperazine derivatives with isatins has been explored, yielding compounds with potential therapeutic applications (Vasilevskii et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly affect the compound's applicability in different domains. Studies on related compounds have revealed insights into their crystalline structure, which is crucial for understanding their stability and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are central to the compound's potential applications. For instance, the antimicrobial activity of piperazine derivatives underscores the importance of understanding these chemical properties for therapeutic applications (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Scientific Research Applications
Anticancer Properties
A study conducted in 2020 examined the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent similar to the one . These compounds showed effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial and Antibacterial Properties
Research in 2014 on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, a closely related compound, revealed significant antimicrobial properties. These compounds were effective against various bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).
A 2020 study on novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showed strong antibacterial effects, particularly against E. coli, S. aureus, and S. mutans. These compounds also displayed promising inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Antioxidant Activity
A 2014 study highlighted the antioxidant potential of certain piperazine derivatives. These compounds, including 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, showed significant activity in scavenging free radicals (Mallesha, Harish, Mohana, & Rekha, 2014).
Antiproliferative and Anti-Inflammatory Properties
Research on 1-phenyl-4-substituted phthalazine derivatives, related to the compound , revealed notable antiproliferative activity against various cancer cell lines, suggesting potential as anticancer drugs (Xin, Meng, Liu, & Zhang, 2018).
In 2017, novel piperazine derivatives demonstrated significant anti-inflammatory activity in vitro and in vivo, suggesting potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-19-13-14-23-25(20(19)2)28-27(32-23)30-17-15-29(16-18-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,24H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYNVLAUHFFFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)




![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)



![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)
![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)